Precision Synthesis of 4-Chloro-5-methoxy-7-aza-2-oxindole
Precision Synthesis of 4-Chloro-5-methoxy-7-aza-2-oxindole
This guide details the precision synthesis of 4-Chloro-5-methoxy-7-aza-2-oxindole (systematic name: 4-chloro-5-methoxy-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one). This scaffold is a critical pharmacophore in kinase inhibitor development, particularly for VEGFR and PDGFR families.
The protocol prioritizes the Reissert-Henze rearrangement for regioselective chlorination and a Marfat-type oxidative hydrolysis for oxindole formation.
Executive Summary & Retrosynthetic Logic
The synthesis challenges lie in the specific substitution pattern: a chlorine atom at C4 and a methoxy group at C5 of the 7-azaindole core. Direct electrophilic halogenation of 7-azaindoles typically occurs at C3 (pyrrole ring) or C5 (if C3 is blocked).[1] Therefore, the C4-chlorine must be introduced via N-oxide activation , leveraging the para-directing effect of the N-oxide relative to the pyridine nitrogen, reinforced by the ortho-directing influence of the C5-methoxy group.
Retrosynthetic Pathway:
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Target : 4-Chloro-5-methoxy-7-aza-2-oxindole.
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Precursor : 4-Chloro-5-methoxy-7-azaindole.[2]
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Key Intermediate : 5-Methoxy-7-azaindole-7-oxide.
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Starting Material : 5-Methoxy-7-azaindole (commercially available or synthesized via Sonogashira coupling of 2-amino-3-iodo-5-methoxypyridine).
Figure 1: Retrosynthetic disconnection showing the N-oxide activation strategy.[1]
Phase 1: Synthesis of the 4-Chloro Core
This phase establishes the 4,5-disubstituted 7-azaindole framework. The starting material, 5-methoxy-7-azaindole, is oxidized to its N-oxide, which activates the C4 position for nucleophilic attack by chloride ions during the rearrangement.
Protocol 1.1: N-Oxidation
Objective : Selective oxidation of the pyridine nitrogen (N7) without affecting the pyrrole nitrogen (N1).[1]
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Reagents : 5-Methoxy-7-azaindole (1.0 eq), m-Chloroperoxybenzoic acid (m-CPBA, 77%, 1.2 eq), 1,2-Dimethoxyethane (DME).
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Conditions : 0°C to Room Temperature (RT), 4 hours.[1]
Step-by-Step Workflow:
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Dissolve 5-methoxy-7-azaindole in DME (10 mL/g) and cool to 0°C under N₂ atmosphere.
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Add m-CPBA portion-wise over 30 minutes to control exotherm.
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Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (Formation of a polar, UV-active spot).[1]
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Workup : Cool the mixture to 0°C. Filter the precipitated solid (often the m-CBA salt of the N-oxide). Wash the cake with cold ether.
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Free Base Release : Suspend the solid in saturated aqueous NaHCO₃ and extract with EtOAc/THF (3:1). Dry organics over Na₂SO₄ and concentrate.
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Yield Expectation : 85–92% as a tan solid.
Protocol 1.2: Regioselective Chlorination (Reissert-Henze)
Objective : Introduction of chlorine at C4 via rearrangement of the N-oxide.
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Reagents : 5-Methoxy-7-azaindole-7-oxide (1.0 eq), Phosphorus Oxychloride (POCl₃, 5.0 eq), Diisopropylethylamine (DIPEA, 2.0 eq, optional catalyst).
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Conditions : 80°C, 12 hours.
Step-by-Step Workflow:
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Suspend the N-oxide in neat POCl₃ (approx. 5 mL/g). Caution: POCl₃ is corrosive and reacts violently with water.
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Add DIPEA dropwise (optional, but enhances yield by scavenging acid).[1]
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Heat the mixture to 80°C. The suspension will solubilize as the reaction proceeds.
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Quench : Cool to RT. Slowly pour the reaction mixture into crushed ice/water with vigorous stirring. Maintain temperature <20°C.
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Neutralization : Adjust pH to ~9 using 50% NaOH or solid Na₂CO₃.
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Isolation : Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
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Purification : Flash column chromatography (Hexane/EtOAc gradient). The 4-chloro isomer is typically less polar than the starting N-oxide.
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Yield Expectation : 60–75%.
Phase 2: Functionalization to the Oxindole
Direct oxidation of azaindoles to oxindoles is difficult. The most robust method involves a "one-pot" bromination-hydrolysis-reduction sequence, often referred to as the Marfat method modification.
Protocol 2.1: Oxidative Bromination
Objective : Conversion of the azaindole to the 3,3-dibromo-2-oxindole intermediate.
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Reagents : 4-Chloro-5-methoxy-7-azaindole (1.0 eq), Pyridinium Tribromide (PyBr₃, 3.0 eq) OR NBS (3.0 eq), tert-Butanol (t-BuOH), Water.
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Conditions : RT, 3–5 hours.
Step-by-Step Workflow:
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Dissolve the 4-chloro-5-methoxy-7-azaindole in a mixture of t-BuOH and H₂O (10:1 ratio).
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Add Pyridinium Tribromide portion-wise at RT. The solution will turn orange/red.
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Stir for 3 hours. The reaction generates the 3,3-dibromo-oxindole species in situ.
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Note : Do not isolate the dibromo species if unstable; proceed directly to reduction (Protocol 2.2) or perform a partial workup.[1]
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Partial Workup (if isolating) : Dilute with water and extract with EtOAc.[1][3] The product is the 3,3-dibromo-4-chloro-5-methoxy-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.
Protocol 2.2: Reductive Dehalogenation
Objective : Removal of the gem-dibromides to yield the final oxindole.
-
Reagents : Zinc dust (Zn, 10.0 eq), Acetic Acid (AcOH), Methanol (MeOH).[1]
-
Conditions : RT to 40°C, 2 hours.[4]
Step-by-Step Workflow:
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Dissolve the crude 3,3-dibromo intermediate in AcOH/MeOH (1:1).
-
Add activated Zinc dust in portions. Exotherm possible.
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Stir vigorously at RT for 2 hours. The color usually fades from orange to pale yellow/colorless.
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Filtration : Filter through a pad of Celite to remove zinc residues. Wash the pad with MeOH.
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Concentration : Evaporate solvents under reduced pressure.
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Final Purification : Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 95:5).
-
Final Yield : 50–65% (over 2 steps).
Process Visualization
The following diagram illustrates the complete reaction flux, including reagents and key intermediates.
Figure 2: Complete synthetic workflow for 4-Chloro-5-methoxy-7-aza-2-oxindole.
Data Summary & Quality Control
| Parameter | Specification | Validation Method |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Purity | >98% | HPLC (254 nm) |
| Identity (NMR) | ¹H NMR (DMSO-d₆) : δ 11.2 (s, 1H, NH), 8.1 (s, 1H, H-6), 3.8 (s, 3H, OMe), 3.6 (s, 2H, CH₂).[1] | ¹H NMR (400 MHz) |
| Mass Spec | [M+H]⁺ = 199.02 (approx) | LC-MS (ESI) |
| Key Impurity | 6-Chloro isomer (from non-selective POCl₃ attack) | Regioisomer check via NMR |
Troubleshooting Guide
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Low Yield in Step 2 (Chlorination) : Ensure the N-oxide is dry before adding POCl₃. Water consumes the reagent and generates phosphoric acid, which can hydrolyze the methoxy group.
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Incomplete Bromination : If the reaction stalls at the 3-monobromo stage, add more PyBr₃ and increase temperature to 40°C.
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Over-reduction : Zinc reduction is generally selective for C-Br bonds over C-Cl bonds in this scaffold. However, control the temperature (<40°C) to prevent dechlorination at C4.[1]
References
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Preparation of 4-substituted-7-azaindoles
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General Synthesis of Azaindoles and Oxindoles
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Synthesis of Oxindoles via 3,3-Dibromo Intermediates
- Journal: Marfat, A., & Carta, M. P. "Novel synthesis of oxindoles from indoles." Tetrahedron Letters, 1987, 28(35), 4027-4030.
- Context: Establishes the PyBr3/Zn reduction protocol.
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Source: [1]
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Mechanistic Insight on Reissert-Henze Reaction
Sources
- 1. hycell.tw [hycell.tw]
- 2. 926004-73-1,4-Chloro-5-methoxy-1-(triisopropylsilyl)-7-azaindole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 4. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 6. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 7. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 10. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. atlanchimpharma.com [atlanchimpharma.com]
